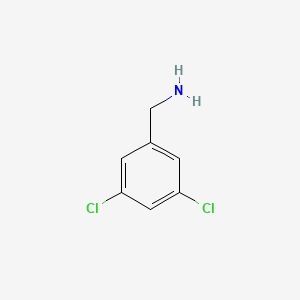

3,5-Dichlorobenzylamine

Descripción general

Descripción

3,5-Dichlorobenzylamine is a chemical compound that is part of a broader class of benzylamines which are of interest in various fields of chemistry and pharmacology. While the provided papers do not directly describe 3,5-dichlorobenzylamine, they do provide insights into related compounds and their synthesis, properties, and applications, which can be informative for understanding 3,5-dichlorobenzylamine.

Synthesis Analysis

The synthesis of 3,5-dichlorobenzylamine can be inferred from the synthesis of related compounds. For instance, [13C7]3,5-dichlorobenzylamine hydrochloride was synthesized from commercially available [13C6]aniline, which was converted into [13C6]1-bromo-3,5-dichlorobenzene, followed by cyanation and borane reduction of benzonitrile, and then an acid work-up to furnish the final product . This method demonstrates the feasibility of synthesizing dichlorobenzylamine derivatives through a multi-step process involving halogenation, cyanation, and reduction.

Molecular Structure Analysis

The molecular structure of compounds related to 3,5-dichlorobenzylamine has been determined using techniques such as X-ray crystallography. For example, the crystal structure of N-salicylidene-2-hydroxy-5-bromobenzylamine was determined, revealing that the molecule is not planar and has a significant dihedral angle between the two aromatic rings . This information is valuable for understanding the three-dimensional conformation of benzylamine derivatives, which can influence their chemical reactivity and interaction with biological targets.

Chemical Reactions Analysis

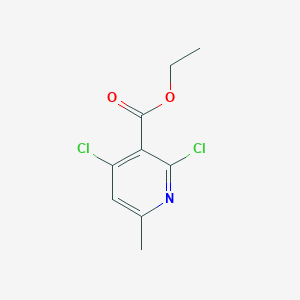

The reactivity of 3,5-dichlorobenzylamine can be extrapolated from the reactions of similar compounds. Dichlorobenzamide derivatives, for instance, were synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . These reactions typically occur in a polar aprotic solvent like N,N'-dimethylformamide and at elevated temperatures. The resulting products are characterized by spectroscopic methods, confirming the successful introduction of the dichloro groups.

Physical and Chemical Properties Analysis

While the papers do not provide specific data on the physical and chemical properties of 3,5-dichlorobenzylamine, they do offer insights into related compounds. For example, 3,3'-dichlorobenzidine, a related dichlorinated aromatic amine, is known for its use in the manufacture of pigments and has a low volatility and short persistence in the environment . These properties suggest that 3,5-dichlorobenzylamine may also exhibit low volatility and could be used in similar industrial applications.

Aplicaciones Científicas De Investigación

Application in Photovoltaics

-

Methods of Application or Experimental Procedures: DBA, with halogen functional groups, is introduced to react with excess PbI2 to form the 2D perovskite layer in mixed perovskite films of Cs0.05(FA0.85MA0.15)0.95Pb(I0.85Br0.15)3 . This process passivates surface defects, favors energy band alignment of functional layers, and suppresses non-radiative recombination of carriers .

-

Results or Outcomes: As a result of introducing DBA, the 2D/3D perovskite solar cells (PSCs) obtained a champion power conversion efficiency (PCE) of 21.54% with an improved open circuit voltage (Voc) of 1.171 V . More importantly, the 2D/3D heterojunction can effectively protect the underlying 3D perovskite from moisture ingress . The unencapsulated 2D/3D devices retain 90% of their initial efficiency even after aging at 40 ± 5% RH for 1000 h, while the 3D device retains only 40% .

Application as Modulators of 5’'-Nucleotidase

-

Methods of Application or Experimental Procedures: While the specific methods of application or experimental procedures are not detailed in the source, typically, the compound would be introduced to a biological system (such as a cell culture) and its effects on the activity of 5’'-nucleotidase would be observed .

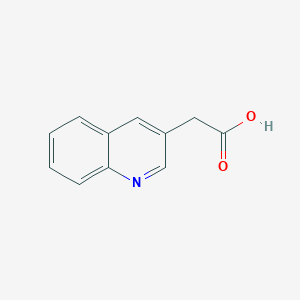

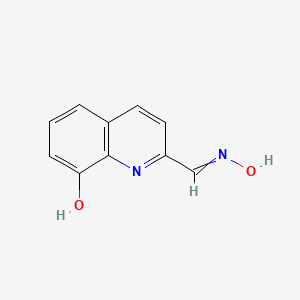

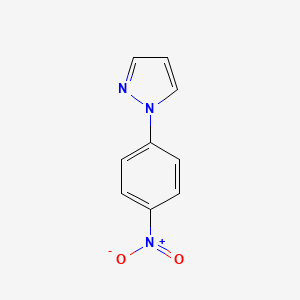

Application in the Synthesis of 5-(2′,3′-Dichlorobenzylamino)uracil and 8-Substituted Quinolines

Safety And Hazards

3,5-Dichlorobenzylamine is considered hazardous. It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

(3,5-dichlorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIJWOWQUHHETJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60193043 | |

| Record name | Benzenemethanamine, 3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichlorobenzylamine | |

CAS RN |

39989-43-0 | |

| Record name | Benzenemethanamine, 3,5-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039989430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,5-DICHLOROPHENYL)METHANAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

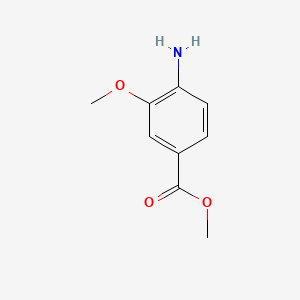

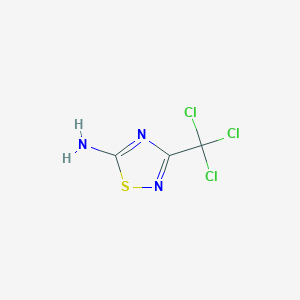

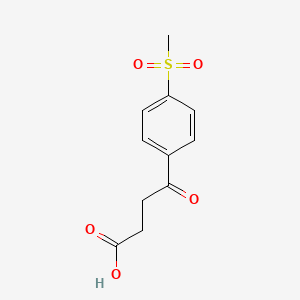

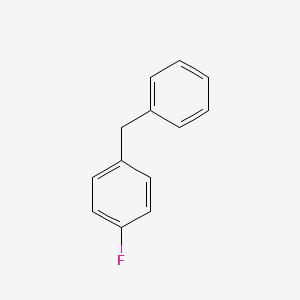

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9H-Indeno[2,1-c]pyridin-9-one](/img/structure/B1297696.png)